molecular formula C13H20ClNO2 B1472876 4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride CAS No. 1788624-49-6

4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride

Cat. No.: B1472876
CAS No.: 1788624-49-6
M. Wt: 257.75 g/mol
InChI Key: HTFSSAAPVSOAFO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a precise description of its molecular structure and atomic connectivity. According to established nomenclature conventions, the compound is officially designated as 4-[(3-methoxyphenyl)methyl]piperidin-4-ol hydrochloride. This nomenclature reflects the presence of a piperidine ring system substituted at the fourth position with both a hydroxyl group and a methoxyphenylmethyl substituent. The structural representation reveals a six-membered saturated heterocycle containing nitrogen, with the methoxyphenyl group attached through a methylene bridge to the quaternary carbon center at position four of the piperidine ring.

The molecular structure can be represented through several standardized formats that facilitate chemical communication and database searches. The Simplified Molecular Input Line Entry System representation is documented as "OC1(CC2=CC=CC(OC)=C2)CCNCC1.[H]Cl". This notation efficiently captures the connectivity patterns within the molecule, including the hydroxyl functionality, the methoxy substituent on the phenyl ring, and the hydrochloride salt formation. The International Chemical Identifier provides an alternative structural description: "InChI=1S/C13H19NO2.ClH/c1-16-12-4-2-3-11(9-12)10-13(15)5-7-14-8-6-13;/h2-4,9,14-15H,5-8,10H2,1H3;1H". This representation specifically delineates the free base component from the hydrochloride moiety, emphasizing the salt nature of the compound.

The structural architecture features a piperidine ring in a chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated rings. The quaternary carbon at position four bears both the hydroxyl group and the substituted benzyl moiety, creating a tertiary alcohol functionality. The methoxyphenyl substituent adopts a meta-orientation relative to the methylene linker, positioning the methoxy group at the third position of the benzene ring. This substitution pattern influences the electronic properties and potential intermolecular interactions of the compound.

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-16-12-4-2-3-11(9-12)10-13(15)5-7-14-8-6-13;/h2-4,9,14-15H,5-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFSSAAPVSOAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCNCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels in the brain. The compound also binds to specific receptors on cell membranes, modulating signal transduction pathways. These interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can activate certain signaling pathways by binding to receptors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function. At high doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter metabolism, leading to changes in neurotransmitter levels and activity. The compound also affects metabolic flux by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production. Understanding these metabolic pathways is crucial for elucidating the compound’s therapeutic potential and side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, such as the brain. Transporters facilitate its movement across cellular compartments, while binding proteins modulate its localization and activity. These factors are essential for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can affect energy production. Understanding its subcellular localization is crucial for elucidating its molecular mechanisms and therapeutic potential.

Biological Activity

4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride, also known as B1472876, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxyphenyl group and a hydroxyl group, which may contribute to its biological properties. The chemical structure is crucial for understanding its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound may act as an antagonist or modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to known psychoactive agents suggests potential applications in treating neurological disorders.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar piperidine compounds demonstrate inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL . Although specific data for this compound is limited, its structural analogs suggest a potential for similar activity.

Anticancer Activity

Recent studies have highlighted the importance of piperidine derivatives in cancer therapy. Compounds structurally related to 4-[(3-Methoxyphenyl)methyl]piperidin-4-ol have shown promising results in inhibiting cancer cell proliferation. For example, certain piperidine-based compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . The exact anticancer mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
AntimicrobialStaphylococcus aureusInhibition (MIC: 32–512 μg/mL)
AnticancerHeLa cellsIC50: 0.69–11 μM
CNS ActivityNeurotransmitter receptorsModulation

Case Studies

A notable study examined the effects of various piperidine derivatives on cancer cell lines. The results indicated that modifications in the substituents on the piperidine ring significantly affected the biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Another investigation focused on the neuroprotective effects of related compounds in animal models of neurodegeneration. These studies suggested that certain piperidine derivatives could mitigate oxidative stress and inflammation in neuronal tissues, which are critical factors in neurodegenerative diseases .

Scientific Research Applications

Chemical Synthesis and Research

Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. It is utilized in the development of new synthetic methodologies and reaction mechanisms, making it valuable for chemists engaged in organic synthesis.

Research Applications
In chemical research, 4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride is used to study the interactions between small molecules and biological targets. This includes investigations into its role in drug development and the exploration of its pharmacological properties.

Biological Applications

Pharmacological Studies
In biological research, this compound is investigated for its potential effects on various biological pathways. Studies have shown that it may interact with specific molecular targets, modulating enzyme activity and receptor interactions. This suggests potential therapeutic applications in treating conditions related to neurotransmitter systems.

Drug Development
The compound's ability to affect cellular signaling pathways positions it as a candidate for drug development. Its pharmacological profile is being explored for potential use in treating various medical conditions, including those related to the central nervous system.

Industrial Applications

Pharmaceutical Manufacturing
In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its role as an intermediate allows for the efficient synthesis of various therapeutic agents.

Material Development
Beyond pharmaceuticals, this compound is also being explored for its potential use in developing new materials and chemical processes, further broadening its application scope within industrial chemistry.

Summary Table of Applications

Field Application Notes
ChemistryIntermediate for complex molecule synthesisUsed to study reaction mechanisms
BiologyInvestigating small molecule interactionsPotential drug development candidate
MedicinePharmacological studies on neurotransmitter systemsPossible therapeutic applications
IndustryProduction of pharmaceuticals and fine chemicalsRole in material development

Comparison with Similar Compounds

4-(3-Methoxyphenyl)piperidin-4-ol (QY-8899)

  • CAS : 180161-15-3
  • Structure : Differs by lacking the hydrochloride salt.
  • Properties : Higher lipophilicity (free base) compared to the hydrochloride form. Purity: 98% .
  • Significance : Demonstrates the impact of salt formation on solubility and bioavailability.

4-[(4-Chlorophenyl)methyl]piperidin-4-ol Hydrochloride

  • CAS : CID 22245493
  • Structure : Replaces the 3-methoxy group with a 4-chloro substituent.
  • Molecular Formula: C₁₂H₁₆ClNO (lower molecular weight due to chlorine substitution) .
  • Electronic Effects : The electron-withdrawing chlorine atom may reduce receptor binding affinity compared to the electron-donating methoxy group.

4-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride

  • CAS : MFCD11506394
  • Structure : Ether linkage (benzyloxy) instead of a methylene bridge.
  • Pharmacokinetics : The oxygen atom may increase metabolic susceptibility compared to the methylene group in the target compound .

4-((4-Chloro-3-ethylphenoxy)methyl)piperidine Hydrochloride

  • CAS : 65214-86-0
  • Structure: Phenoxy group with 4-chloro and 3-ethyl substituents.

Pharmacological and Toxicological Comparisons

Receptor Interactions

  • BW373U86 (a delta opioid agonist): While structurally distinct (contains a benzamide group), it highlights the role of piperidine derivatives in receptor selectivity. BW373U86 exhibits delta opioid receptor agonism but induces convulsions at high doses, emphasizing the need for substituent optimization to minimize side effects .
  • 4-[(3-Methoxyphenyl)methyl]piperidin-4-ol Hydrochloride: No direct pharmacological data, but the 3-methoxy group may confer selectivity for serotonin or dopamine receptors, common targets for piperidine-based drugs.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Enhancement Key Substituents
4-[(3-Methoxyphenyl)methyl]piperidin-4-ol HCl C₁₂H₁₈ClNO 227.73 Hydrochloride salt 3-Methoxyphenylmethyl
4-(3-Methoxyphenyl)piperidin-4-ol C₁₂H₁₇NO₂ 207.27 Free base 3-Methoxyphenyl
4-[(4-Chlorophenyl)methyl]piperidin-4-ol HCl C₁₂H₁₆ClNO 225.72 Hydrochloride salt 4-Chlorophenylmethyl
4-[(3-Fluorobenzyl)oxy]piperidine HCl C₁₂H₁₅FNO₂·HCl 263.71 Hydrochloride salt 3-Fluorobenzyloxy

Preparation Methods

Starting Materials and Initial Steps

The synthesis typically begins with 3-methoxybenzaldehyde reacting with a piperidine derivative. The key steps include:

  • Formation of an intermediate benzylpiperidine compound by nucleophilic substitution or reductive amination.
  • Introduction of the hydroxyl group at the 4-position of the piperidine ring, often through selective oxidation or reduction steps.

Key Reaction Conditions

  • Use of reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) for reductive amination.
  • Solvents like dichloroethane or tetrahydrofuran (THF) under controlled temperature conditions.
  • Acidification with hydrochloric acid to obtain the hydrochloride salt.

Purification

  • Chromatographic techniques including silica gel column chromatography.
  • Crystallization from methanol/ether mixtures to obtain pure hydrochloride salt crystals.
  • Use of preparative high-performance liquid chromatography (HPLC) for final purification in some cases.

Representative Preparation Procedure

Step Reagents and Conditions Description
1 3-Methoxybenzaldehyde + Piperidine derivative + NaBH(OAc)3 in dichloroethane, room temperature, 2 hours Reductive amination to form 4-[(3-methoxyphenyl)methyl]piperidine intermediate
2 Oxidation/reduction steps to introduce hydroxyl group at 4-position Formation of 4-[(3-methoxyphenyl)methyl]piperidin-4-ol
3 Acidification with 1M HCl, stirring 2 hours Conversion to hydrochloride salt
4 Purification by silica gel chromatography and crystallization Isolation of pure 4-[(3-methoxyphenyl)methyl]piperidin-4-ol hydrochloride

Analytical Data Supporting Preparation

  • Molecular formula: C13H19NO2
  • Molecular weight: 221.29 g/mol
  • Characterization:
    • ^1H NMR and ^13C NMR spectra confirm the substitution pattern on the piperidine ring and methoxyphenyl group.
    • Mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the expected molecular weight.
    • Elemental analysis confirms purity >95%.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Outcome/Notes
Reductive amination 3-Methoxybenzaldehyde, piperidine, NaBH(OAc)3, DCE, rt Formation of benzylpiperidine intermediate High yield, selective reaction
Hydroxyl group introduction Oxidation/reduction agents, controlled temperature Install 4-hydroxyl group on piperidine Critical for biological activity
Salt formation 1M HCl, stirring Convert free base to hydrochloride salt Improves stability and handling
Purification Silica gel chromatography, crystallization Remove impurities High purity (>95%) product

Q & A

Q. What are the recommended synthetic routes for 4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride under laboratory conditions?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting piperidin-4-ol derivatives with 3-methoxybenzyl halides in the presence of a base (e.g., triethylamine) to form the C–N bond. For example, analogous syntheses of piperidine-based compounds use sulfonyl chlorides or benzyl halides under inert atmospheres, followed by purification via recrystallization or chromatography . Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous solvents like ethanol.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) . Structural confirmation requires:

  • NMR : 1H^1H and 13C^{13}C NMR to verify methoxy (-OCH₃), benzyl, and piperidine moieties.
  • Mass Spectrometry : ESI-MS for molecular ion peaks ([M+H]⁺ at m/z ~278).
  • X-ray Crystallography : Single-crystal diffraction using SHELXL for absolute configuration determination (if crystals are obtainable) .

Example Data Contradiction Analysis:
Discrepancies in melting points (e.g., observed vs. literature) may arise from residual solvents. Thermogravimetric analysis (TGA) can differentiate between decomposition and solvent loss.

Q. What safety protocols should researchers follow when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention .
  • Storage : Keep in airtight containers at –20°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in reported biological activities of this compound?

Methodological Answer: Contradictory biological data (e.g., receptor binding vs. functional assays) require:

  • Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Counter-Screening : Use structurally related analogs (e.g., 4-(3-chlorophenyl)piperidine hydrochloride) to isolate pharmacophore contributions .
  • Metabolic Stability Assays : Incubate with liver microsomes to rule out metabolite interference .

Q. What strategies optimize stereochemical outcomes during the synthesis of this piperidine derivative?

Methodological Answer:

  • Chiral Resolution : Use (–)-di-p-toluoyl-D-tartaric acid to separate enantiomers via diastereomeric salt formation .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps for enantioselective C–C bond formation .
  • Dynamic Kinetic Resolution : Utilize enzymes (e.g., lipases) to favor one enantiomer during hydrolysis .

Case Study : Epoxide intermediates (analogous to those in fenspiride synthesis) can undergo stereocontrolled ring-opening with ammonia to yield desired configurations .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the piperidine nitrogen .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS .
  • QSAR Models : Coralate substituent effects (e.g., methoxy vs. nitro groups) on reaction rates using MOE or Schrödinger .

Example Prediction vs. Experimental Data:

Computational PredictionExperimental ObservationDeviation Analysis
ΔG‡ = 25 kcal/mol (DFT)Observed ΔG‡ = 28 kcal/molSolvent polarization not fully modeled

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride
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4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.